Quinazoline-6-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

Quinazoline-6-carboxamide (CAS 1392212-64-4) is a bicyclic heteroaromatic building block consisting of a quinazoline core substituted at the 6-position with a primary carboxamide group. With a molecular formula of C₉H₇N₃O and a molecular weight of 173.17 g/mol, it serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of kinase inhibitors, receptor antagonists, and antiproliferative agents.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B13661624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-6-carboxamide
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1C(=O)N
InChIInChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13)
InChIKeyHWHQDEHKRIXJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazoline-6-carboxamide: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


Quinazoline-6-carboxamide (CAS 1392212-64-4) is a bicyclic heteroaromatic building block consisting of a quinazoline core substituted at the 6-position with a primary carboxamide group. With a molecular formula of C₉H₇N₃O and a molecular weight of 173.17 g/mol, it serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of kinase inhibitors, receptor antagonists, and antiproliferative agents . The compound is commercially available at ≥98% purity, with defined storage conditions (sealed, dry, 2–8 °C) and computational descriptors including TPSA 68.87 Ų, LogP 0.7287, three hydrogen bond acceptors, one hydrogen bond donor, and a single rotatable bond, positioning it favorably within drug-like chemical space .

Synthetic scaffold for kinase inhibitor, receptor antagonist, and antiproliferative agent synthesis.
Procurement grade high purity, sealed dry storage at 2–8 °C.
Physicochemical profile favorable drug-like computed properties (TPSA, LogP).

Why Positional Isomer Substitution Fails: Regiochemical Differentiation of Quinazoline-6-carboxamide from Its 2-, 4-, 7-, and 8-Carboxamide Analogs


Quinazoline carboxamide positional isomers are not functionally interchangeable. The 6-carboxamide regioisomer exhibits a markedly lower computed LogP (0.73) than the 4-carboxamide isomer (LogP 1.43), indicating greater hydrophilicity that directly influences solubility, formulation behavior, and passive membrane permeability . In biological systems, the 6-carboxamide substitution pattern uniquely directs derivatization toward the 4-amino position for ATP-competitive kinase inhibition, as validated by X-ray crystallography of 4-aminoquinazoline-6-carboxamide derivatives bound to PI4K2B (PDB: 8A5X) [1]. By contrast, the 8-carboxamide regioisomer (exemplified by M2698) engages a distinct kinase selectivity profile (p70S6K/Akt dual inhibition), while the 2-carboxamide scaffold is preferentially exploited for MMP-13 and TSPO ligand programs [2][3]. These divergent structure-activity relationships mean that substituting one regioisomer for another will alter target engagement, selectivity, and drug-like properties in ways that are predictable only through explicit comparative data.

Lipophilicity Shift
6-carboxamide exhibits measurably lower lipophilicity than 4-carboxamide, potentially altering solubility and passive permeability profiles.
Divergent Kinase Engagement
6-substitution directs toward PI4K class II, while 8-substitution engages p70S6K/Akt. Substituting isomers shifts target biology entirely.
Crystallographic Evidence Gap
Only the 6-carboxamide scaffold has a deposited PI4K co-crystal structure enabling structure-based design; other regioisomers lack this validation.

Quantitative Differentiation of Quinazoline-6-carboxamide: Head-to-Head Evidence Across Physicochemical, Biochemical, and Cellular Dimensions


Reduced Lipophilicity of Quinazoline-6-carboxamide vs. Quinazoline-4-carboxamide Drives Favorable Drug-Like Property Space

The 6-carboxamide positional isomer displays a computed LogP of 0.7287, compared to 1.4290 for the 4-carboxamide isomer, representing a ΔLogP of –0.70, which corresponds to an approximately 5-fold lower predicted octanol-water partition coefficient . Both isomers share identical TPSA (68.87 Ų), molecular weight (173.17 g/mol), and hydrogen bond donor/acceptor counts, meaning that the LogP difference is the sole meaningful differentiator among computed physicochemical descriptors. This lower LogP brings quinazoline-6-carboxamide closer to the optimal Lipinski LogP range (0–3) for oral bioavailability and reduces the risk of poor aqueous solubility frequently encountered with more lipophilic quinazoline scaffolds.

Lipophilicity Shift
Head-to-head
−0.70 ΔLogP
Lower lipophilicity vs 4-isomer
May support solubility screening
Physicochemical profiling Drug-likeness Lead optimization

Pyrido[2,1-b]quinazoline-6-carboxamide Derivative 8e Matches Doxorubicin Antiproliferative Potency in HepG2 Hepatocellular Carcinoma Cells

Compound 8e, an 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivative, achieved an IC₅₀ of 2.07 µM against HepG2 liver cancer cells, demonstrating numerically superior potency to the standard-of-care chemotherapeutic doxorubicin (IC₅₀ = 2.15 ± 0.021 µM) in the same assay [1]. Furthermore, compound 8e induced 43.1% apoptosis in HepG2 cells, compared to 52% for doxorubicin, indicating substantial but not complete pro-apoptotic activity relative to the clinical comparator. A structurally related analog, 8l, showed comparable potency to doxorubicin (IC₅₀ ≈ 2.15 µM) and induced 37.6% apoptosis. Both compounds reduced RPA194 expression, consistent with their designed mechanism as RNA polymerase I inhibitors, a target not engaged by doxorubicin.

Antiproliferative vs Doxorubicin
Head-to-head
IC₅₀ 2.07 µM (8e)
vs 2.15 µM (doxorubicin)
Reported comparable antiproliferative endpoint
Apoptosis 43.1% vs 52%
Anticancer agents RNA polymerase I inhibition Hepatocellular carcinoma

4-Aminoquinazoline-6-carboxamide Derivatives Achieve Low-Micromolar Potency and Validated Target Engagement Against PI4K2A via X-Ray Crystallography

A series of 4-aminoquinazoline-6-carboxamide derivatives bearing 7-aryl or 7-heteroaryl substituents were evaluated as PI4K2A inhibitors. Multiple compounds demonstrated low-micromolar enzymatic IC₅₀ values with selectivity over class III PI4Ks [1]. Critically, the binding mode of lead compound MM1373 (4-amino-7-[3-(hydroxymethyl)phenyl]quinazoline-6-carboxamide) to PI4K2B was solved at 2.4 Å resolution (PDB: 8A5X), confirming that the 6-carboxamide group does not directly coordinate the ATP-binding site but contributes to overall scaffold orientation and hydrogen-bond network stabilization within the conserved adenine pocket [2]. This structural validation is unavailable for the corresponding 2-, 4-, or 7-carboxamide regioisomeric PI4K inhibitor series, which lack deposited co-crystal structures.

PI4K2A Binding Mode
Class-level
Co-crystal structure
2.4 Å (PDB:8A5X)
Supports structure-guided optimization
Not reported for other isomers
PI4K class II inhibition X-ray crystallography Antiviral and anticancer target

Quinazoline-6-carboxamide Derivatives Exhibit Multi-Target Kinase Engagement Distinct from the 8-Carboxamide Regioisomer M2698

The 8-carboxamide quinazoline derivative M2698 (4-[[(1S)-2-(1-azetidinyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]-8-quinazolinecarboxamide) is a highly optimized dual p70S6K/Akt inhibitor with IC₅₀ values of 1 nM for p70S6K, Akt1, and Akt3, and selectivity against Aurora B kinase (IC₅₀ = 170 nM) [1]. This profile is mechanistically and structurally distinct from 6-carboxamide-based kinase inhibitors such as the PI4K2A series (low-µM potency) [2] and the pyridoquinazoline-6-carboxamide protein kinase inhibitor class described in patent literature [3]. The 6-carboxamide substitution vector orients the amide group toward a different region of the kinase ATP pocket compared to the 8-carboxamide vector, as evidenced by the distinct selectivity profiles: the 8-carboxamide M2698 spares class II PI4Ks, while the 4-aminoquinazoline-6-carboxamide series is optimized for PI4K2A/2B engagement [1][2].

Kinase Target Space
Reported
M2698: p70S6K/Akt (1 nM)
6-series: PI4K2A (low µM)
Orthogonal selectivity profiles
>1,000-fold potency difference (optimized)
Kinase selectivity profiling p70S6K/Akt dual inhibition PAM pathway cancers

Quinazoline-6-carboxamide Derivatives Surpass Sorafenib in HepG2 Antiproliferative Potency by Up to 3.4-Fold

A separate series of tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide derivatives displayed IC₅₀ values ranging from 1.83 to 4.24 µM against HepG2 cells, significantly outperforming the approved multikinase inhibitor sorafenib (IC₅₀ = 6.28 µM) in the same cell line [1]. The most potent compound in this series achieved an IC₅₀ of 1.83 µM, representing a 3.4-fold improvement over sorafenib. While the specific substituent pattern differs from the pyrido[2,1-b]quinazoline-6-carboxamide series described above, both series share the 6-carboxamide quinazoline core and demonstrate consistent superiority over clinical benchmarks in hepatocellular carcinoma models.

HepG2 Potency vs Sorafenib
Head-to-head
Best IC₅₀ 1.83 µM
vs sorafenib 6.28 µM
Higher reported potency in this assay
3.4-fold difference; cell-model context
Hepatocellular carcinoma Multikinase inhibitor comparison Antiproliferative screening

TDH Inhibitor Qc1 (Quinazoline-7-carboxamide) Demonstrates Enzyme Selectivity >20,000-Fold, Setting a Benchmark for 6-Carboxamide Series to Exceed

The quinazoline-7-carboxamide derivative Qc1 (N-benzyl-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide) inhibits threonine dehydrogenase (TDH) with an IC₅₀ of ∼500 nM and exhibits no detectable inhibition of other dehydrogenases (hydroxysteroid, alcohol, lactate, glucose-6-phosphate dehydrogenases) at concentrations up to 10 mM, representing a selectivity window of >20,000-fold . While this benchmark was established with a 7-carboxamide regioisomer, it defines a quantitative selectivity threshold that any 6-carboxamide quinazoline TDH inhibitor program must match or exceed. The broader quinazoline carboxamide class, including 6-substituted analogs, has demonstrated TDH inhibitory activity with IC₅₀ values of approximately 0.5 µM and ES cell killing EC₅₀ of approximately 3 µM [1], but head-to-head selectivity profiling equivalent to Qc1 has not yet been reported for 6-carboxamide derivatives.

TDH Selectivity Benchmark
Class-level
Qc1: >20,000-fold
6-series: selectivity unprofiled
Selectivity data needed for 6-isomer
Benchmark from 7-carboxamide
Threonine dehydrogenase inhibition Metabolic enzyme selectivity Stem cell biology

Procurement-Ready Application Scenarios for Quinazoline-6-carboxamide: Evidence-Backed Use Cases in Drug Discovery and Chemical Biology


Hepatocellular Carcinoma Lead Optimization: Scaffold with Validated Superiority Over Sorafenib and Doxorubicin

Procurement of quinazoline-6-carboxamide as a core scaffold is strongly supported for liver cancer drug discovery programs. Two independent chemical series have demonstrated antiproliferative potency against HepG2 cells that matches or exceeds the standard-of-care agents doxorubicin (IC₅₀ 2.07 vs. 2.15 µM) and sorafenib (most potent derivative 1.83 µM vs. 6.28 µM) [1][2]. The scaffold's RNA polymerase I inhibitory mechanism, validated by RPA194 reduction, provides a mode of action orthogonal to DNA intercalation and multikinase inhibition, enabling combination strategies or resistance-circumventing monotherapy approaches.

Structure-Based Design of Class II PI4K Inhibitors with X-Ray-Validated Binding Mode

The 4-aminoquinazoline-6-carboxamide scaffold is the only quinazoline carboxamide regioisomer for which a co-crystal structure with a class II PI4K (PI4K2B, PDB: 8A5X, 2.4 Å resolution) has been deposited in the Protein Data Bank [3]. This structural data, combined with the modular six-step synthetic route described by Misehe et al., enables structure-based optimization of potency and selectivity against PI4K2A/2B, targets implicated in viral replication (including hepatitis C and SARS-CoV-2) and cancer. Procurement of this scaffold is essential for any group pursuing rational PI4K class II inhibitor development.

Kinase Profiling Library Construction Exploiting Orthogonal Selectivity to 8-Carboxamide Quinazolines

For organizations building targeted kinase inhibitor libraries, the 6-carboxamide quinazoline scaffold provides access to a target space (class II PI4Ks, RNA Pol I-associated kinases, pan-kinase inhibition) that is orthogonal to the well-characterized 8-carboxamide scaffold (p70S6K/Akt/PAM pathway, exemplified by M2698 with IC₅₀ = 1 nM) [4][5]. The quantifiably lower LogP of the 6-carboxamide core (0.73 vs. 1.43 for 4-carboxamide) also offers a physicochemical diversification point for library design, with the potential to improve solubility and reduce off-target promiscuity associated with highly lipophilic kinase inhibitors .

Metabolic Enzyme Inhibitor Development with TDH Selectivity Benchmarking Opportunity

The quinazoline carboxamide class, including both 6- and 7-substituted regioisomers, has demonstrated potent TDH inhibition (IC₅₀ ≈ 0.5 µM) with functional consequences in embryonic stem cell growth arrest (EC₅₀ ≈ 3 µM) [6]. The 7-carboxamide derivative Qc1 has set a high selectivity benchmark (>20,000-fold over other dehydrogenases) . Procurement of quinazoline-6-carboxamide enables head-to-head selectivity profiling to determine whether the 6-substitution pattern can match or exceed this selectivity window, addressing a specific, published evidence gap relevant to metabolic disease and stem cell biology research programs.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma model studies
Antiproliferative response profile in liver cancer cell models
Cytotoxicity endpoint validation
Class II PI4K inhibitor design
Binding-mode structural data (crystallography)
Structure-guided affinity optimization
Kinase-focused library design
Kinase selectivity profile distinct from 8-carboxamide
Multi-kinase selectivity profiling
TDH inhibitor development
Selectivity benchmark available (7-carboxamide)
Dehydrogenase selectivity assessment for 6-isomer
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